

Safety, handling, and toxicity information for 6-Chloronaphthalen-1-ol

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Compound of Interest

Compound Name: 6-Chloronaphthalen-1-ol

Cat. No.: B1601199

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An In-depth Technical Guide to the Safety, Handling, and Toxicity of **6-Chloronaphthalen-1-ol**

Introduction: Navigating Data Scarcity with Scientific Rigor

As researchers and drug development professionals, we are often tasked with handling novel or obscure chemical entities. **6-Chloronaphthalen-1-ol** (CAS No. 56820-70-3) is one such compound where comprehensive, peer-reviewed toxicological and safety data is notably scarce. The available Safety Data Sheet (SDS) for this specific molecule lacks definitive GHS hazard classifications and detailed toxicity information[1]. This data gap presents a significant challenge to ensuring laboratory safety and proper risk assessment.

In the absence of direct empirical data, a scientifically grounded approach is to employ a surrogate-based hazard assessment. This methodology involves using data from a structurally and functionally similar compound to predict the potential hazards of the data-poor substance. For **6-Chloronaphthalen-1-ol**, the most appropriate surrogate is its isomer, 4-Chloro-1-naphthol (CAS No. 604-44-4), for which extensive and reliable safety data exists. The shared chloronaphthol core structure suggests a comparable toxicological profile.

This guide, therefore, provides a comprehensive overview of the safety, handling, and toxicity of **6-Chloronaphthalen-1-ol**, primarily based on a predictive analysis using 4-Chloro-1-naphthol as a surrogate. The protocols and recommendations herein are designed to be self-

validating systems, encouraging a culture of caution and meticulous planning when handling compounds with incomplete data profiles.

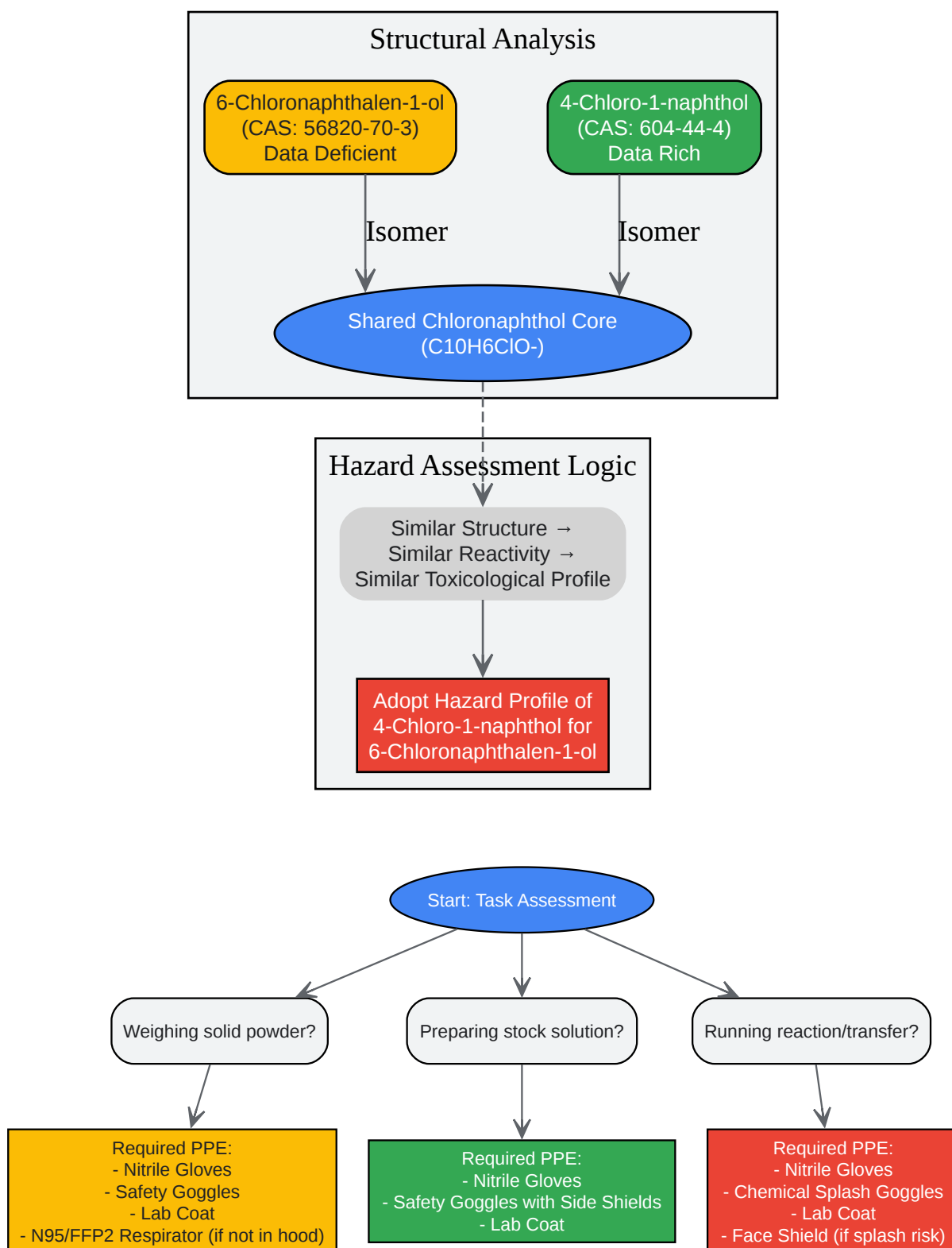
Section 1: Chemical and Physical Properties

Understanding the fundamental physical and chemical properties is the first step in a robust safety assessment. While specific experimental data for **6-Chloronaphthalen-1-ol** is limited, we can infer its likely characteristics from its structure and compare them to our surrogate, 4-Chloro-1-naphthol.

Property	6-Chloronaphthalen-1-ol	4-Chloro-1-naphthol (Surrogate)	Reference
CAS Number	56820-70-3	604-44-4	[1][2]
Molecular Formula	C ₁₀ H ₇ ClO	C ₁₀ H ₇ ClO	N/A
Molecular Weight	178.62 g/mol	178.62 g/mol	N/A
Physical State	Solid (Predicted)	Solid	[3]
Melting Point	Not available	97 °C	[3]
Boiling Point	Not available	280 °C	[3]
Solubility	Slightly soluble in water; soluble in organic solvents (Predicted)	Will likely be mobile in the environment due to its water solubility.	[2]

Section 2: Hazard Identification and Predictive Classification

Given the absence of GHS classification for **6-Chloronaphthalen-1-ol**, we will adopt the classification for 4-Chloro-1-naphthol as a conservative, protective measure. The rationale for this surrogate approach is illustrated below.



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